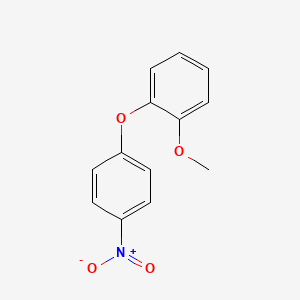

o-(p-Nitrophenoxy)anisole

Descripción general

Descripción

O-(p-Nitrophenoxy)anisole is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-methoxy-2-(4-nitrophenoxy)benzene is currently unknown

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound is involved in the pyrolysis mechanism of lignin, a non-phenolic lignin dimer model compound with β-O-4 linkage . The pyrolysis mechanism was investigated by density functional theory calculations and confirmed by analytical pyrolysis–gas chromatography/mass spectrometry experiments .

Result of Action

The result of the compound’s action is the generation of four major pyrolytic products via the initial Cβ–O concerted decomposition and Cβ–O homolysis, including 1-methoxy-4-vinylbenzene, 2-hydroxybenzaldehyde, 1-ethyl-4-methoxybenzene, and 2-methoxyphenol .

Action Environment

The action of 1-methoxy-2-(4-nitrophenoxy)benzene can be influenced by environmental factors such as temperature. For instance, the compound is thermally stable at low pyrolysis temperature (300 °C), whereas at moderate pyrolysis temperature (500 °C), it generates the aforementioned pyrolytic products .

Actividad Biológica

o-(p-Nitrophenoxy)anisole, a compound with the chemical formula CHNO, has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of its biological activity, including mutagenicity, cytotoxicity, and potential therapeutic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a nitrophenyl ether moiety, which may influence its interaction with biological systems. The presence of the nitro group is significant as it can enhance the compound's reactivity and biological activity.

Mutagenicity

Research has indicated that certain nitro compounds can exhibit mutagenic properties. A study on related compounds showed that 2-amino-4-hydroxyethylaminoanisole sulfate was tested for mutagenicity using the Ames test, which assesses the mutagenic potential of chemical compounds on bacterial strains. The results indicated no significant increase in revertant colonies at various concentrations, suggesting a lack of mutagenic activity for similar compounds .

Cytotoxicity

Cytotoxic effects of this compound have also been investigated. In vitro studies using mammalian cell lines demonstrated that exposure to the compound resulted in dose-dependent cytotoxicity. The concentrations tested ranged from 0.5 to 100 μg/ml, with significant effects observed at higher concentrations. The mechanism of action appears to involve oxidative stress pathways leading to cell death .

Case Studies

- Study on Rat Models : A study involving Wistar rats examined the effects of various doses of this compound over a 15-week period. Observations included hematological changes and organ weight variations, particularly in the liver and kidneys. The no-observed-adverse-effect level (NOAEL) was determined to be 15 mg/kg body weight, indicating that lower doses may not elicit harmful effects .

- Teratogenicity Assessment : In a teratogenicity study, pregnant rats were administered varying doses of this compound during gestation days 6-20. The findings revealed no significant adverse effects on fetal development or maternal health at lower doses, suggesting a safety profile during pregnancy .

Data Tables

| Study | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|

| Rat Model Study | 0, 10, 30, 150 | Hematological changes, organ weight increase | 15 |

| Teratogenicity Study | 0, 10, 30, 150 | No adverse fetal effects | 150 |

The biological activity of this compound may be attributed to its ability to induce oxidative stress and alter cellular signaling pathways. These mechanisms are critical for understanding its potential therapeutic applications as well as risks associated with exposure.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Separation Techniques:

One of the primary applications of o-(p-Nitrophenoxy)anisole is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse phase HPLC method on a Newcrom R1 column. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacological Applications

Drug Development:

Research indicates that this compound may play a role in drug development as a potential intermediate or active pharmaceutical ingredient. Its chemical structure allows for modifications that could enhance biological activity. The compound's interactions with various biological systems are under investigation to determine its efficacy and safety profiles .

Material Science

Polymer Chemistry:

In material science, this compound can be utilized as a building block for synthesizing novel polymers and materials. Its nitro group can facilitate further chemical reactions, leading to the development of materials with specific properties such as enhanced thermal stability or electrical conductivity. This aspect is particularly relevant in the production of advanced materials for electronic applications .

Environmental Research

Aerosol Studies:

Recent studies have explored the role of anisole derivatives, including this compound, in secondary organic aerosol formation from atmospheric reactions. These compounds serve as important biomarkers for environmental monitoring and understanding the health effects associated with airborne particulate matter .

Toxicological Studies

Safety Assessments:

Toxicological assessments are crucial for understanding the safety profile of compounds like this compound. Studies have examined its genotoxic potential and overall toxicity using various in vitro methods. Such evaluations are essential for regulatory compliance and ensuring safe usage in consumer products .

-

HPLC Method Development:

A study conducted by SIELC Technologies demonstrated the effectiveness of HPLC methods for separating this compound from complex mixtures. This method has significant implications for pharmacokinetics and quality control in pharmaceutical manufacturing. -

Environmental Impact Assessment:

Research published on secondary organic aerosols highlighted how atmospheric reactions involving anisole derivatives contribute to air quality issues, emphasizing the need for further investigation into their environmental impact. -

Toxicological Evaluation:

A comprehensive toxicological study assessed the genotoxicity of this compound using human peripheral lymphocytes, providing insights into its safety profile and potential health risks associated with exposure.

Análisis De Reacciones Químicas

Thermal Decomposition and Pyrolysis

At elevated temperatures (500–650°C), o-(p-Nitrophenoxy)anisole undergoes pyrolytic cleavage, producing:

-

Benzofuran (via cyclization of phenoxy intermediates).

-

Methylcyclopentadiene (from methyl radical recombination).

Mechanistic Pathway :

-

Cleavage of the O–CH₃ bond generates phenoxy radicals.

-

Radical recombination forms oxygenated aromatics (e.g., benzofuran) or aliphatic fragments .

Electrophilic Aromatic Substitution

-

Nitration : Likely occurs at the methoxy-activated positions but requires strongly acidic conditions.

-

Sulfonation : Predominantly at the para position relative to the methoxy group .

Example :

Biochemical and Metabolic Reactions

In biological systems, the compound is metabolized via cytochrome P450 enzymes (CYP2E1, CYP3A4):

| Metabolite | Enzyme | Biological Impact | Source |

|---|---|---|---|

| o-Nitrophenol | CYP2E1 | Conjugated to sulfate/glucuronide | |

| o-Anisidine | Nitroreductases | Carcinogenic (urinary bladder tumors) |

Key Pathway :

-

O-Demethylation : Produces o-nitrophenol, a urinary excretion product .

-

Nitroreduction : Generates o-anisidine, a DNA-reactive carcinogen .

Reduction Reactions

Catalytic hydrogenation reduces the nitro group to an amine:

Hydrolysis and Stability

Propiedades

IUPAC Name |

1-methoxy-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSBNKMKKNIQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186462 | |

| Record name | o-(p-Nitrophenoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-85-0 | |

| Record name | 1-Methoxy-2-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(p-Nitrophenoxy)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(p-Nitrophenoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(p-nitrophenoxy)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.